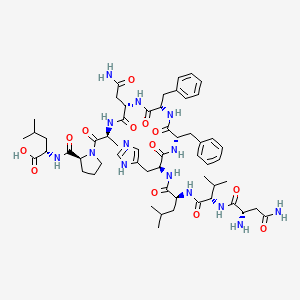
Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” is a peptide composed of ten amino acids: asparagine, valine, leucine, histidine, phenylalanine, phenylalanine, asparagine, alanine, proline, and leucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and yield. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast, which then express the peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine or cysteine residues.
Reduction: Reduction of disulfide bonds.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophilic reagents like sodium azide.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and cleavage.
Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.
Industry: Utilized in the development of biosensors and as components in cosmetic formulations.
Mechanism of Action
The mechanism of action of peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For instance, peptides can inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands .
Comparison with Similar Compounds
Similar Compounds
Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu: A peptide with a specific sequence of amino acids.
Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Gly: Similar sequence but with glycine instead of leucine at the end.
Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Ser: Similar sequence but with serine instead of leucine at the end.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. Even a single amino acid change can significantly alter the peptide’s properties and biological activity .
Properties
CAS No. |
340682-40-8 |
|---|---|
Molecular Formula |
C57H82N14O13 |
Molecular Weight |
1171.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C57H82N14O13/c1-30(2)21-38(68-55(81)47(32(5)6)70-48(74)37(58)26-45(59)72)50(76)66-41(25-36-28-61-29-62-36)53(79)65-39(23-34-15-10-8-11-16-34)51(77)64-40(24-35-17-12-9-13-18-35)52(78)67-42(27-46(60)73)49(75)63-33(7)56(82)71-20-14-19-44(71)54(80)69-43(57(83)84)22-31(3)4/h8-13,15-18,28-33,37-44,47H,14,19-27,58H2,1-7H3,(H2,59,72)(H2,60,73)(H,61,62)(H,63,75)(H,64,77)(H,65,79)(H,66,76)(H,67,78)(H,68,81)(H,69,80)(H,70,74)(H,83,84)/t33-,37-,38-,39-,40-,41-,42-,43-,44-,47-/m0/s1 |
InChI Key |
HSQRWQKEMBPHOQ-PHACCDQDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



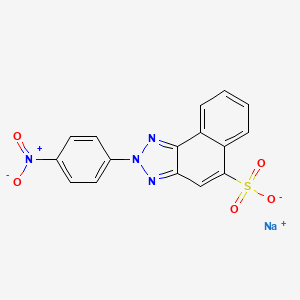
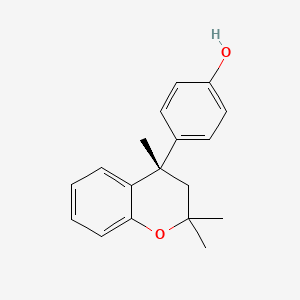
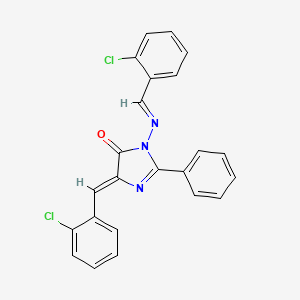
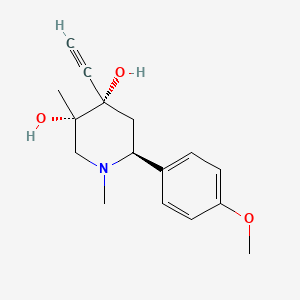
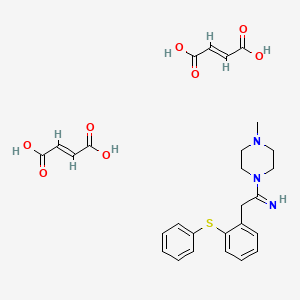

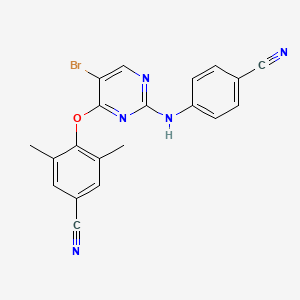

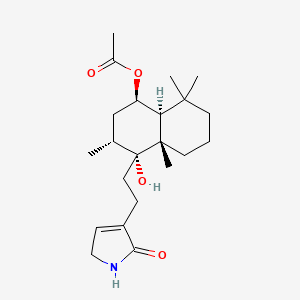
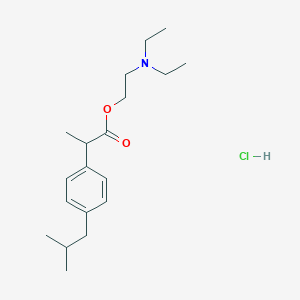
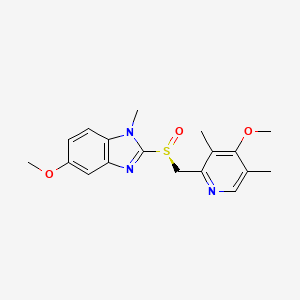
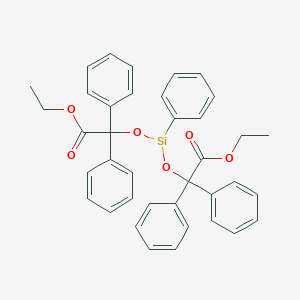
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
